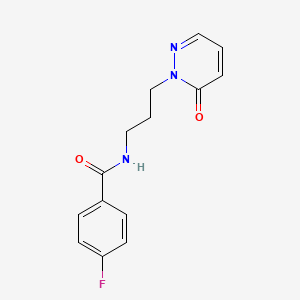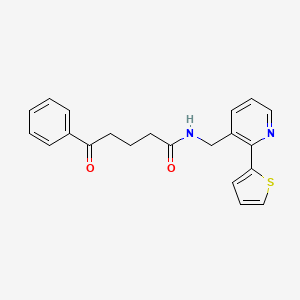![molecular formula C20H25N3O3S B2557842 N-[(4-Morpholin-4-ylthian-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide CAS No. 2380171-80-0](/img/structure/B2557842.png)
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide, commonly known as MORPH, is a chemical compound that has been widely studied for its potential applications in scientific research. The unique structure of MORPH makes it a promising candidate for use in a variety of biochemical and physiological experiments. In
作用机制
The mechanism of action of MORPH is complex and varies depending on the specific application. In general, MORPH has been shown to interact with specific enzymes, receptors, and ion channels in a manner that modulates their activity. For example, MORPH has been shown to bind to the NMDA receptor and inhibit its activity, leading to a decrease in neuronal excitability. In cancer cells, MORPH has been shown to inhibit the activity of enzymes involved in DNA replication and cell division, leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MORPH are also dependent on the specific application. In neuroscience, MORPH has been shown to modulate synaptic transmission, leading to changes in neuronal activity and behavior. In cancer cells, MORPH has been shown to induce apoptosis and inhibit cell proliferation. In drug discovery, MORPH has been used as a scaffold for the development of compounds with improved pharmacological properties, such as increased potency and selectivity.
实验室实验的优点和局限性
One of the major advantages of using MORPH in lab experiments is its unique structure, which allows for specific interactions with enzymes, receptors, and ion channels. Additionally, MORPH has been shown to have low toxicity and good bioavailability, making it a promising candidate for use in drug discovery. However, one limitation of using MORPH is its relatively complex synthesis method, which can be time-consuming and expensive. Additionally, the effects of MORPH can be highly dependent on the specific application, making it important to carefully consider the experimental design and conditions.
未来方向
There are a number of future directions for the use of MORPH in scientific research. One area of interest is the development of novel compounds based on the structure of MORPH, with improved pharmacological properties and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of MORPH in different applications, and to identify potential side effects and limitations. Finally, the use of MORPH in combination with other compounds or therapies may have synergistic effects and lead to improved treatment options for a variety of diseases.
合成方法
The synthesis of MORPH involves the reaction of 4-morpholin-4-ylthian-4-ylmethanol with 5-phenyl-1,2-oxazole-3-carboxylic acid chloride. The reaction is typically carried out in the presence of a base such as triethylamine or pyridine, and the resulting product is purified using column chromatography. The yield of MORPH can be improved through optimization of the reaction conditions, such as the choice of solvent and reaction temperature.
科学研究应用
MORPH has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, MORPH has been shown to modulate the activity of ion channels and receptors, making it a useful tool for studying neuronal signaling pathways. In cancer research, MORPH has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. In drug discovery, MORPH has been used as a scaffold for the development of novel compounds with improved pharmacological properties.
属性
IUPAC Name |
N-[(4-morpholin-4-ylthian-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c24-19(17-14-18(26-22-17)16-4-2-1-3-5-16)21-15-20(6-12-27-13-7-20)23-8-10-25-11-9-23/h1-5,14H,6-13,15H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLIYNCYFIULJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-5-phenyl-1,2-oxazole-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Azaspiro[3.5]nonane-2-carboxylic acid;hydrochloride](/img/structure/B2557762.png)
![7-Chloro-3-((3,4-dimethylphenyl)sulfonyl)-5-(4-(2-fluorophenyl)piperazin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2557763.png)
![4-(((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)methyl)-N-(2-hydroxyethyl)benzamide](/img/structure/B2557765.png)
![8-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid](/img/structure/B2557766.png)
![3-(4-chlorophenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2557767.png)


![N-{4-[(6-cyano-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinolin-11-yl)amino]phenyl}acetamide](/img/structure/B2557770.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-methoxyacetamide](/img/structure/B2557775.png)

![Methyl 3-methyl-5-[(phenoxycarbonyl)amino]isothiazole-4-carboxylate](/img/structure/B2557782.png)